molecular formula C12H20N4O2S B2905448 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide CAS No. 2034239-18-2

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide

Cat. No.: B2905448
CAS No.: 2034239-18-2
M. Wt: 284.38
InChI Key: BIAYLXATVHNNNJ-UHFFFAOYSA-N
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Description

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide is a complex organic compound featuring an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities .

Scientific Research Applications

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-3-4-9-19(17,18)13-5-6-15-7-8-16-12(15)10-11(2)14-16/h7-8,10,13H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAYLXATVHNNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCN1C=CN2C1=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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